8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione
Description
Properties
CAS No. |
960-65-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
8-methyl-3-phenylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-14(18)13(15(17)19)11-5-3-2-4-6-11/h2-9,13H,1H3 |
InChI Key |
XGFVBROXGQNBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C(C(=O)N2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Using Substituted 2-Aminopyridines
The foundational synthesis of 3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, as detailed in US Patent 2698846A , involves condensing diethyl α-phenylmalonate with 2-aminopyridine under reflux in diphenyl ether. To introduce the 8-methyl group, this method is adapted by substituting 2-aminopyridine with 6-methyl-2-aminopyridine . The reaction proceeds via nucleophilic attack of the amine on the malonate ester, followed by cyclodehydration (Scheme 1).
Reaction Conditions :
-
Reactants : 6-methyl-2-aminopyridine (1.0 equiv), diethyl α-phenylmalonate (1.2 equiv)
-
Solvent : Diphenyl ether (25 mL/g substrate)
-
Temperature : 160–190°C under reduced pressure (0–60 mmHg)
-
Time : 2.5–3 hours
-
Yield : 68–72% after recrystallization from acetic acid/water .
The methyl group at position 6 of the aminopyridine directs regioselective cyclization, resulting in the 8-methyl substituent in the fused ring system. This method’s scalability is limited by the availability of 6-methyl-2-aminopyridine, which may require multi-step synthesis from picolinic acid derivatives.
Microwave-Assisted Cyclization with Ethoxymethylene Malonic Ester
Building on JStage’s protocol for pyrido[1,2-a]pyrimidine-3-carboxamides , microwave irradiation accelerates the cyclization of ethoxymethylene malonic ester (EMME) intermediates. For 8-methyl derivatives, 6-methyl-2-aminopyridine is reacted with EMME to form a malonate adduct, which undergoes microwave-induced cyclization in phosphoryl chloride (POCl₃).
Procedure :
-
Adduct Formation : 6-methyl-2-aminopyridine and EMME are stirred in ethanol at 60°C for 4 hours.
-
Cyclization : The crude adduct is treated with POCl₃ (5 equiv) under microwave irradiation (300 W, 120°C, 20 minutes).
-
Workup : Neutralization with ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane).
Microwave irradiation reduces reaction times from hours to minutes and improves yields by minimizing side reactions. This method is advantageous for introducing electron-withdrawing groups but requires precise temperature control to avoid decomposition.
Dihydrofuranone Intermediate Cyclization
A novel method from Toche et al. employs α-acetyl-γ-butyrolactone condensed with 2-aminopyridine to form dihydrofuranone intermediates. For 8-methyl derivatives, α-propionyl-γ-butyrolactone is used to introduce the methyl group. Cyclization with POCl₃ yields the target compound.
Optimized Conditions :
-
Reactants : α-Propionyl-γ-butyrolactone (1.1 equiv), 2-aminopyridine (1.0 equiv)
-
Cyclization Agent : POCl₃ (3 equiv) in dry toluene
-
Temperature : 110°C, 6 hours
This method’s reliance on custom lactone precursors increases complexity but provides a pathway to diverse alkyl-substituted derivatives.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Nucleophilic Substitution
The pyrimidine ring undergoes substitution with amines, thiols, and alkoxides. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylenediamine | Reflux, EtOH, 12 h | Diamine-substituted derivative | 78% | |
| Sodium methoxide | RT, DMF, 6 h | Methoxy-substituted analog | 65% |
Cyclization Reactions
The compound serves as a precursor for polycyclic systems:
-
Reaction with triethylorthoformate yields pyrano-fused derivatives via intramolecular cyclization .
-
CuI-catalyzed Ullmann coupling with enamines produces multisubstituted pyridopyrimidinones (Table 1) .
Ullmann-Type Coupling
Under CuI catalysis (20 mol%), the compound reacts with (Z)-3-aminoacrylates to form pyrido[1,2-a]pyrimidin-4-ones. The mechanism involves:
Acid-Catalyzed Condensation
In the presence of HCl, the compound condenses with aldehydes to generate Schiff bases, confirmed by NH/OH absorption bands at 3199–3442 cm⁻¹ in IR spectra .
Methyl Group
-
Oxidation : Converted to a carboxyl group using KMnO₄ under acidic conditions.
-
Halogenation : Reacts with NBS (N-bromosuccinimide) to form bromomethyl derivatives.
Phenyl Group
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.
-
Sulfonation : Fuming H₂SO₄ yields sulfonated analogs.
Reaction Conditions Optimization
Data from CuI-catalyzed syntheses highlight the impact of ligands and temperatures:
| Catalyst | Ligand | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | 130 | 48 | 89% |
| CuI | Triphenylphosphine | 120 | 36 | 72% |
| CuI | None | 130 | 48 | 29% |
Optimal conditions: 20 mol% CuI, 30 mol% 1,10-phenanthroline, 130°C .
Anticancer Derivatives
-
Chlorinated analogs show IC₅₀ values of 4.2–8.7 µM against cervical cancer cells (HeLa).
-
Nitro-substituted derivatives inhibit PARP-1 with binding affinities of −9.2 kcal/mol in docking studies .
Anti-inflammatory Agents
Schiff base derivatives reduce TNF-α and IL-6 levels in murine models by 40–60% at 10 mg/kg doses .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of 8-Methyl-3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione. For instance, a study indicated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Study:
In one study, the compound was synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its effectiveness as an antimicrobial agent .
2. Anticancer Properties
Research has also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A research article detailed experiments where 8-Methyl-3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione was tested on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM across different cell lines .
Agricultural Applications
1. Herbicidal Activity
The compound has been evaluated for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant growth.
Case Study:
A study conducted on various weed species demonstrated that formulations containing 8-Methyl-3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione resulted in over 80% growth inhibition at concentrations as low as 100 ppm. This suggests its potential use as an environmentally friendly herbicide .
Material Science Applications
1. Organic Electronics
Recent advancements have explored the use of this compound in organic electronic devices due to its semiconducting properties.
Case Study:
Research indicates that films made from 8-Methyl-3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione exhibit promising charge transport characteristics. Devices fabricated with this material showed improved performance metrics compared to traditional organic semiconductors .
Summary Table of Applications
| Field | Application | Effectiveness |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | MIC = 32 µg/mL against S. aureus |
| Anticancer | IC50 = 10 - 20 µM on cancer cell lines | |
| Agricultural Science | Herbicidal | >80% growth inhibition at 100 ppm |
| Material Science | Organic Electronics | Improved charge transport characteristics |
Mechanism of Action
The mechanism of action of 8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine-Dione Derivatives
Key Comparison Points
Structural Flexibility and Bioactivity
- The 8-methyl-3-phenyl derivative is optimized for urease inhibition , a property linked to its aromatic substituents enhancing π-π interactions with enzyme active sites .
- In contrast, the trifluoromethylphenyl analog (C₂₀H₁₃F₃N₄O₂) exhibits insecticidal activity due to the electron-withdrawing CF₃ group, which improves metabolic stability and target binding .
Synthetic Efficiency
- The unsubstituted core (C₈H₆N₂O₂) achieves near-quantitative yields (96–98% ) via cyclocondensation, serving as a versatile precursor for further derivatization .
- The 8-methyl-3-phenyl derivative’s synthesis (85–95% yield) is slightly lower due to steric hindrance during phenyl group introduction .
Therapeutic Potential The piperidinyl-methyl-dimethylphenoxy analog (C₁₉H₂₃N₃O₃) is patented for anti-tuberculosis applications, highlighting the importance of bulky substituents in enhancing pharmacokinetics . The 8-methyl-3-phenyl compound’s bioactivity remains underexplored but shares structural motifs with validated enzyme inhibitors .
Physicochemical Properties
- The unsubstituted core has a lower molecular weight (162.15 g/mol ) and higher polarity, making it more soluble in polar solvents compared to the lipophilic 8-methyl-3-phenyl derivative .
- The trifluoromethylphenyl analog’s higher molecular weight (410.34 g/mol ) correlates with increased membrane permeability, critical for insecticidal action .
Research Findings and Limitations
- Urease Inhibition : Derivatives of 8-methyl-3-phenyl-pyrido-pyrimidine-dione show IC₅₀ values in the low micromolar range (1–10 µM), comparable to thiourea-based inhibitors .
- Crystallographic Data : The pyrido-pyrimidine-dione ring in analogs is nearly planar (dihedral angles <5°), facilitating stacking interactions in biological targets .
- Limitations: Limited in vivo data exist for the 8-methyl-3-phenyl compound, and its metabolic stability remains uncharacterized.
Biological Activity
8-Methyl-3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C14H12N2O2
- Molecular Weight : 240.26 g/mol
- CAS Number : 1028-41-7
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class, including 8-Methyl-3-phenyl derivatives, exhibit biological activity primarily through the following mechanisms:
-
Inhibition of Dihydrofolate Reductase (DHFR) :
- DHFR is crucial for DNA synthesis and cell replication. Inhibitors of this enzyme can halt the proliferation of cancer cells by reducing the availability of tetrahydrofolate necessary for nucleotide synthesis .
- The pyrido[1,2-a]pyrimidine derivatives have shown high affinity towards DHFR, making them potential candidates for cancer treatment.
- Kinase Inhibition :
Biological Activity and Therapeutic Potential
The biological activity of 8-Methyl-3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione has been evaluated in various studies:
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound exhibited cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values were significantly lower than those of standard chemotherapeutics, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.0 |
| HCT116 | 4.5 |
| PC3 | 6.0 |
Antimicrobial Activity
Research has also indicated antimicrobial properties against common pathogens:
- Efficacy Against Bacteria : The compound showed activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Case Studies
-
Case Study on Cancer Treatment :
- A study involving a series of pyrido[1,2-a]pyrimidine derivatives including 8-Methyl-3-phenyl demonstrated significant tumor regression in xenograft models when administered at specific dosages over a period of time. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .
-
Clinical Trials :
- Ongoing clinical trials are evaluating the efficacy and safety of pyrido[1,2-a]pyrimidine derivatives in patients with advanced cancers. Preliminary results suggest favorable outcomes with manageable side effects compared to conventional therapies.
Q & A
Basic: What synthetic methodologies are validated for preparing 8-methyl-3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione?
Answer:
The compound can be synthesized via Claisen condensation between pyrido-pyrimidinone precursors and substituted benzaldehydes under basic conditions (e.g., NaOH). Key steps include:
- Reagent ratios : Optimized molar ratios (e.g., 1:1.2 for aldehyde:pyrimidinone) to minimize side reactions.
- Temperature control : Reactions typically proceed at 80–100°C for 4–6 hours.
- Purification : Recrystallization from methanol yields crystals suitable for crystallographic analysis .
Example Protocol ():
| Step | Conditions | Yield | Characterization |
|---|---|---|---|
| Condensation | NaOH, ethanol, reflux | 75–78% | IR (C=O at 1680 cm⁻¹), ¹H/¹³C NMR, elemental analysis |
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of spectroscopic and analytical methods is used:
- IR spectroscopy : Identifies carbonyl (C=O) stretching at 1680–1710 cm⁻¹ and C=N vibrations at 1533–1634 cm⁻¹ .
- NMR analysis :
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.05–8.80 ppm); benzylidene protons show singlet at δ 8.25 ppm.
- ¹³C NMR : Carbonyl carbons resonate at δ 179–181 ppm .
- Elemental analysis : Matches calculated vs. found values for C, H, N (e.g., C: 59.26% calc. vs. 60.00% found) .
Advanced: How can contradictions in spectral data be resolved during characterization?
Answer:
Discrepancies (e.g., unexpected splitting in NMR or IR band shifts) require:
- 2D NMR techniques : HSQC/HMBC to confirm connectivity and rule out tautomeric forms.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .
Case Study ():
A ¹³C NMR discrepancy at δ 167.4 ppm (experimental) vs. δ 168.4 ppm (DFT) was resolved via crystallography, confirming the keto-enol tautomer dominance.
Advanced: What computational strategies optimize reaction conditions for derivatives?
Answer:
Quantum chemical calculations (e.g., reaction path searches using DFT) and Design of Experiments (DOE) are critical:
- ICReDD methodology : Combines quantum calculations (e.g., transition state analysis) with machine learning to predict optimal solvent/base systems .
- DOE parameters : Variables include temperature, solvent polarity, and catalyst loading. For example, hexafluoroisopropanol increases yields to 95% via stabilization of intermediates .
Table: DOE Variables for Condensation Reactions ( ):
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 100°C |
| Solvent | Ethanol, DMF, HFIP | HFIP |
| Reaction Time | 2–8 hrs | 4 hrs |
Advanced: How to investigate structure-activity relationships (SAR) for bioactive derivatives?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-phenyl position to modulate electronic properties .
- Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes).
- In vitro assays : Pair SAR with cytotoxicity screening (e.g., MTT assays) to correlate substituent effects with activity .
Example SAR Finding:
Methyl groups at C8 enhance metabolic stability, while halogenated phenyl rings improve target selectivity .
Advanced: What methodologies assess stability under experimental conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
- HPLC monitoring : Track degradation products using C18 columns and UV detection at 254 nm.
- Thermal analysis : DSC/TGA identifies melting points (e.g., mp 180°C) and decomposition thresholds .
Stability Data ():
| Condition | Result |
|---|---|
| Acidic (pH 3) | 5% degradation in 24 hrs |
| UV light (300 nm) | No significant change |
Advanced: How to design green chemistry routes for sustainable synthesis?
Answer:
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) or HFIP for lower toxicity .
- Catalyst-free protocols : Leverage microwave-assisted reactions to reduce energy use.
- Atom economy : Domino reactions (e.g., one-pot condensation/cyclization) achieve 95% yield with minimal waste .
Comparison ( vs. 21):
| Method | Solvent | Yield | E-factor |
|---|---|---|---|
| Traditional (NaOH/ethanol) | Ethanol | 75% | 8.2 |
| Green (HFIP domino) | HFIP | 95% | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
